molecular formula C13H12ClNO2 B058622 Ethyl 6-chloro-2-methylquinoline-3-carboxylate CAS No. 114858-39-8

Ethyl 6-chloro-2-methylquinoline-3-carboxylate

Cat. No.: B058622
CAS No.: 114858-39-8
M. Wt: 249.69 g/mol
InChI Key: KZZFZNSEHULNFN-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-methylquinoline-3-carboxylate is a chemical compound with the molecular formula C13H12ClNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-chloro-2-methylquinoline-3-carboxylate can be synthesized through several methods. One common method involves the reaction of 6-chloro-2-methylquinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, resulting in the formation of the ethyl ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while substitution reactions can produce a variety of quinoline-based compounds with different functional groups .

Scientific Research Applications

Ethyl 6-chloro-2-methylquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloroquinoline-3-carboxylate
  • Ethyl 4-chloroquinoline-3-carboxylate
  • Ethyl 6-bromo-2-methylquinoline-3-carboxylate

Uniqueness

Ethyl 6-chloro-2-methylquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring. The presence of the chlorine atom at the 6-position and the methyl group at the 2-position confer distinct chemical and biological properties compared to other quinoline derivatives .

Biological Activity

Ethyl 6-chloro-2-methylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C_12H_10ClN_O_2 and a molecular weight of approximately 249.69 g/mol. Its structure features a quinoline backbone with a chloro substituent at the 6-position and an ethyl ester at the 3-position, which is crucial for its biological activity.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity :
    • This compound has demonstrated moderate antibacterial effects against various strains, including Bacillus subtilis and Vibrio cholerae . The compound's derivatives have been particularly noted for their potential as antibacterial agents.
  • Anticancer Properties :
    • Compounds with similar quinoline structures have been investigated for anticancer properties, suggesting that this compound may also possess therapeutic potential in cancer treatment .
  • Anti-inflammatory Effects :
    • Research indicates that quinoline derivatives can modulate inflammatory pathways, implying that this compound may exhibit anti-inflammatory activity .

The biological activity of this compound is thought to involve its interaction with specific molecular targets in biological systems. Preliminary studies suggest that it may bind to certain enzymes or receptors, altering cellular processes and leading to its observed antimicrobial and anti-inflammatory effects .

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Friedlander Reaction : This method involves the condensation of an appropriate amine with a carbonyl compound under acidic conditions .
  • Microwave-Assisted Synthesis : Recent advancements have utilized microwave irradiation to enhance reaction yields and reduce synthesis time significantly .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl 6-fluoro-2-methylquinoline-3-carboxylateSimilar structure with fluorine instead of chlorinePotentially different biological activity due to fluorine substitution
Mthis compoundMethyl group instead of ethyl at the carboxylic positionMay exhibit different solubility and reactivity properties
Ethyl 7-chloroquinoline-3-carboxylateChlorine at the 7-position instead of the 6-positionMay have altered pharmacological profiles compared to ethyl 6-chloro derivative

The distinct substitution pattern of this compound contributes to its unique chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives, including this compound. For instance:

  • Antimicrobial Study : A study assessed the in vitro antibacterial activity of synthesized quinoline derivatives, including this compound, against pathogenic bacteria. The results indicated moderate effectiveness against Bacillus subtilis and Vibrio cholerae .
  • Anti-inflammatory Evaluation : Another investigation examined the anti-inflammatory effects of various quinoline derivatives, suggesting that this compound could potentially inhibit inflammatory mediators .

Properties

IUPAC Name

ethyl 6-chloro-2-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-3-17-13(16)11-7-9-6-10(14)4-5-12(9)15-8(11)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZFZNSEHULNFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461315
Record name Ethyl 6-chloro-2-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114858-39-8
Record name Ethyl 6-chloro-2-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6.2 g (83 mmol) DMF in 50 ml of 1,2 dichloroethane was carefully added 19.1 g (126 mmol) of phosphoryl chloride. After stirring for 10 min at ambient temperature a solution of 20 g (83 mol) of ethyl 3-(4-chlorophenylamino)but-2-enoate in 50 ml of 1,2 dichloroethane was added slowly, while the mixture turned dark in an exothermic reaction. Stirring at ambient temperature was continued for another hour followed by heating with reflux for 6 h. The mixture was poured on to crushed ice, washed twice with water, dried over sodium sulfate, and concentrated under reduced pressure. The title ester was obtained from the residue via flash chromatography on silica gel with dichloromethane/hexane 4:1.
Name
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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